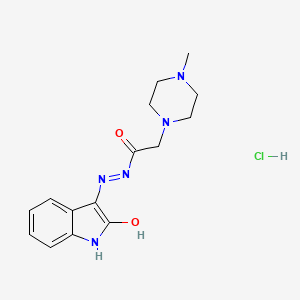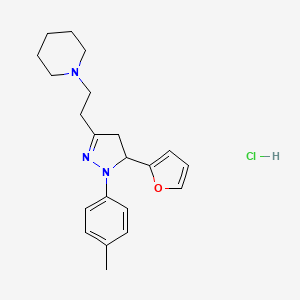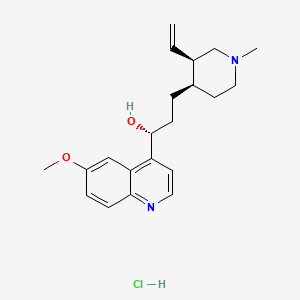
3-(3(R)-Ethenyl-1-methyl-4(R)-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl is a complex organic compound with significant applications in medicinal chemistry. This compound features a unique structure combining a piperidyl group, a quinolyl moiety, and a propanol backbone, making it a versatile molecule for various biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl typically involves multiple steps:
-
Formation of the Piperidyl Group: : The piperidyl group can be synthesized through a series of reactions starting from piperidine
-
Quinolyl Moiety Synthesis: : The quinolyl part is synthesized from aniline derivatives through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
-
Coupling Reactions: : The piperidyl and quinolyl intermediates are then coupled using a suitable linker, such as a propanol derivative. This step often involves the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the desired bond.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring and controlling the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidyl and quinolyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the quinolyl moiety using agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the quinolyl ring. Halogenation and nitration are common substitution reactions facilitated by reagents like halogens (Cl₂, Br₂) and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and interactions at the molecular level.
Medicine
Medically, 3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl is investigated for its potential therapeutic effects. It is explored for its activity against certain diseases, including its role as an antimicrobial or anticancer agent.
Industry
In the industrial sector, the compound is used in the development of pharmaceuticals and agrochemicals. Its versatility makes it a key component in the synthesis of various active ingredients.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperidyl group is known to interact with neurotransmitter receptors, while the quinolyl moiety can intercalate with DNA, affecting transcription and replication processes. The propanol backbone facilitates the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinine: Shares the quinolyl moiety but differs in the side chain structure.
Piperidine: Contains the piperidyl group but lacks the quinolyl and propanol components.
Chloroquine: Similar in having a quinolyl moiety but with different substituents and therapeutic applications.
Uniqueness
3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl is unique due to its combined structural features, which confer specific biochemical properties and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
83272-94-0 |
|---|---|
Molecular Formula |
C21H29ClN2O2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
(1R)-3-[(3R,4R)-3-ethenyl-1-methylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-4-15-14-23(2)12-10-16(15)5-8-21(24)18-9-11-22-20-7-6-17(25-3)13-19(18)20;/h4,6-7,9,11,13,15-16,21,24H,1,5,8,10,12,14H2,2-3H3;1H/t15-,16+,21+;/m0./s1 |
InChI Key |
DQEYUSYZNCHAPH-VHWSNQOYSA-N |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)C=C)CC[C@H](C2=C3C=C(C=CC3=NC=C2)OC)O.Cl |
Canonical SMILES |
CN1CCC(C(C1)C=C)CCC(C2=C3C=C(C=CC3=NC=C2)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


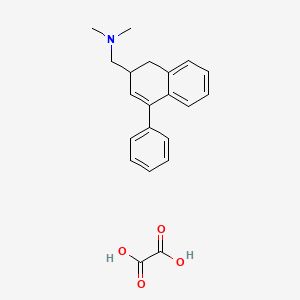
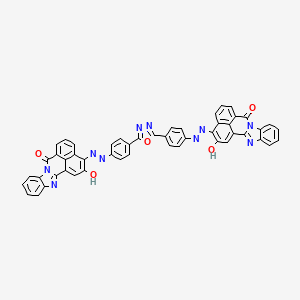
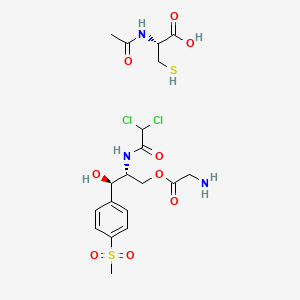
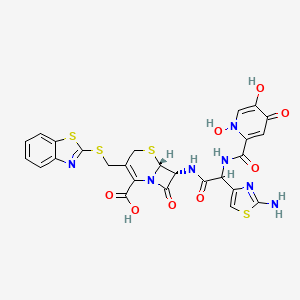
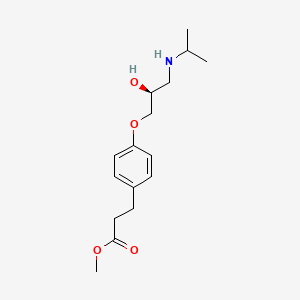
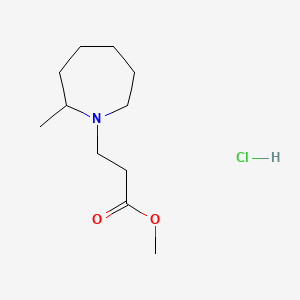


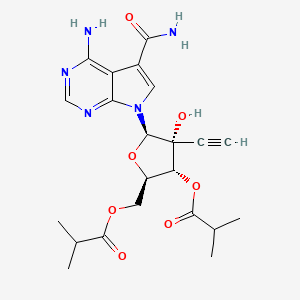
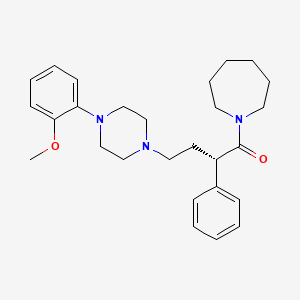
![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
